3-Tert-butylbenzamide

Positional Isomerism Physicochemical Properties Analytical Chemistry

3-Tert-butylbenzamide (CAS 40782-26-1), also designated as Benzamide, 3-(1,1-dimethylethyl)-, is a monosubstituted aromatic amide with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. The compound features a tert-butyl group at the meta-position of the benzamide phenyl ring, which distinguishes it from the more commonly encountered para-isomer (4-tert-butylbenzamide, CAS 56108-12-4).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 40782-26-1
Cat. No. B1295723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylbenzamide
CAS40782-26-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
InChIKeyVYZIRLYFWZFTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylbenzamide CAS 40782-26-1: Procurement Guide for Benzamide Derivative Research and Synthesis


3-Tert-butylbenzamide (CAS 40782-26-1), also designated as Benzamide, 3-(1,1-dimethylethyl)-, is a monosubstituted aromatic amide with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . The compound features a tert-butyl group at the meta-position of the benzamide phenyl ring, which distinguishes it from the more commonly encountered para-isomer (4-tert-butylbenzamide, CAS 56108-12-4) . Its physicochemical properties include a predicted density of 1.013 g/cm³, a boiling point of approximately 282.8 °C at 760 mmHg, and a flash point of 124.8 °C . While the compound itself appears primarily in vendor catalogs and synthetic methodology literature, its structural motif—the meta-tert-butylphenyl scaffold—is a recognized building block in medicinal chemistry, and its N-substituted derivatives have been explored in structure-activity relationship (SAR) studies [1].

Why 3-Tert-butylbenzamide Cannot Be Assumed Interchangeable with Other tert-Butylbenzamide Isomers


In procurement for chemical synthesis and medicinal chemistry research, positional isomerism profoundly impacts molecular properties and reactivity. 3-Tert-butylbenzamide (meta-substitution) cannot be freely substituted with its 4-tert-butylbenzamide (para-) isomer or N-tert-butylbenzamide (CAS 5894-65-5) . The meta-position of the bulky tert-butyl group alters the electronic distribution across the aromatic ring via inductive effects, leading to a different dipole moment and electrostatic potential surface compared to the para-isomer [1]. This variation directly influences intermolecular interactions, such as hydrogen bonding patterns, π-stacking, and binding affinities in biological assays. For instance, in structure-activity relationship (SAR) studies of related benzamide derivatives, meta-substitution patterns have been shown to yield distinct potency profiles against targets like the farnesoid X receptor (FXR) compared to ortho- or para-analogs [2]. Therefore, substituting one isomer for another without empirical validation risks introducing uncontrolled variables in experimental reproducibility, rendering specific CAS-number-based sourcing a critical requirement for rigorous research.

3-Tert-butylbenzamide Procurement Evidence: Physicochemical and Structural Differentiation Data


Positional Isomerism: Physicochemical Property Differentiation of 3-Tert-butylbenzamide vs. 4-Tert-butylbenzamide

The meta-substituted 3-tert-butylbenzamide exhibits distinct physicochemical parameters compared to its para-substituted analog (4-tert-butylbenzamide, CAS 56108-12-4). This is critical for chromatographic method development and compound identification. The boiling point at atmospheric pressure differs significantly between the isomers .

Positional Isomerism Physicochemical Properties Analytical Chemistry

Regioisomeric Impact on Spectroscopic Fingerprint: 1H NMR Chemical Shift Comparison

Proton nuclear magnetic resonance (1H NMR) spectroscopy reveals distinct chemical environments for aromatic protons depending on the position of the tert-butyl substituent. In 3-tert-butylbenzamide, the meta-substitution pattern leads to a specific coupling pattern and chemical shift profile for the aromatic protons (H-2, H-4, H-5, H-6), which is categorically different from the symmetrical A2B2 pattern observed in the para-isomer (4-tert-butylbenzamide) [1].

NMR Spectroscopy Structural Confirmation Quality Control

Synthetic Utility as a Precursor: Comparative Relevance in Amidine and Heterocycle Synthesis

3-Tert-butylbenzamide serves as a direct synthetic precursor to 3-tert-butylbenzamidine hydrochloride (CAS 1402672-34-7), a compound investigated for enhanced interactions with biological targets . This transformation pathway is specific to the meta-substituted amide and is distinct from the reactivity profiles of ortho- or para-substituted isomers. The ability to convert the amide to an amidine via established methods (e.g., reaction with Lawesson's reagent followed by ammonolysis) provides a strategic entry point into a class of molecules with documented potential in protease inhibition [1].

Synthetic Intermediate Benzamidine Medicinal Chemistry

3-Tert-butylbenzamide: Key Research Applications and Procurement Rationale


Medicinal Chemistry: Synthesis of Meta-Substituted Benzamidine Derivatives

3-Tert-butylbenzamide is procured as a key starting material for the synthesis of 3-tert-butylbenzamidine and related amidine derivatives. Amidines are important pharmacophores in drug discovery, and the meta-tert-butyl substitution pattern is employed to modulate the lipophilicity and metabolic stability of lead compounds [1]. The specific meta-isomer is required because the resulting amidine's geometry and electronic properties will differ from para- or ortho-isomers, affecting target binding. This application is supported by literature indicating the use of substituted benzamidines in antiviral research [2].

Analytical Chemistry: Development of Isomer-Specific Chromatographic Methods

Due to the distinct physicochemical properties of 3-tert-butylbenzamide compared to its para-isomer (e.g., a boiling point differential of ~42.9 °C), this compound serves as a critical reference standard for developing and validating analytical methods such as HPLC or GC-MS. These methods are used to separate and quantify regioisomeric mixtures in synthetic chemistry workflows, ensuring process control and final product purity when working with tert-butyl substituted aromatic compounds.

Chemical Biology: Inclusion in Diversity-Oriented Synthesis (DOS) Libraries

As a building block containing a meta-substituted phenyl ring and a primary amide functional handle, 3-tert-butylbenzamide is incorporated into screening libraries for phenotypic assays and target identification campaigns. The meta-tert-butyl group introduces a specific steric and electronic profile, increasing the three-dimensional diversity of the library compared to libraries relying solely on para-substituted or unsubstituted benzamide cores. This rationale is based on established principles of library design where positional isomers contribute distinct vectors for molecular interaction.

Synthetic Methodology: Substrate for Amide Transformation Reactions

3-Tert-butylbenzamide serves as a substrate in the development and optimization of novel synthetic methodologies, such as the palladium-catalyzed insertion of isocyanides to form N-(tert-butyl)benzamide derivatives or the zinc-catalyzed synthesis of N-tert-butyl amides [1]. Its specific reactivity profile, influenced by the meta-tert-butyl group, is valuable for exploring the substrate scope and functional group tolerance of new catalytic systems, which may differ from the reactivity observed with other benzamide isomers.

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